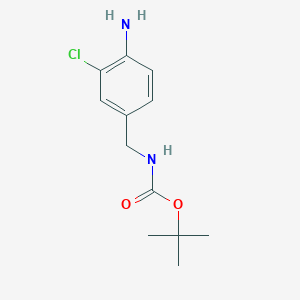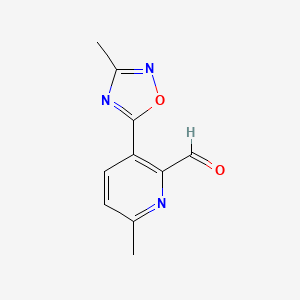
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is a heterocyclic compound that features both a picolinaldehyde and an oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the picolinaldehyde moiety. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . The picolinaldehyde moiety can then be introduced through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinic acid.
Reduction: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase enzymes .
Comparación Con Compuestos Similares
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)picolinaldehyde
Uniqueness: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is unique due to the specific substitution pattern on both the picolinaldehyde and oxadiazole rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-4-8(9(5-14)11-6)10-12-7(2)13-15-10/h3-5H,1-2H3 |
Clave InChI |
KZJYTYVRAQNZLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C2=NC(=NO2)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


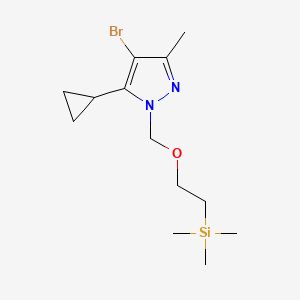


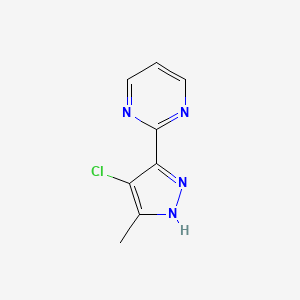
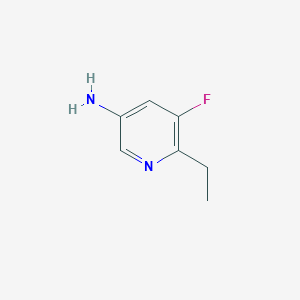

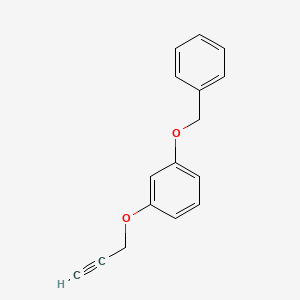

![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
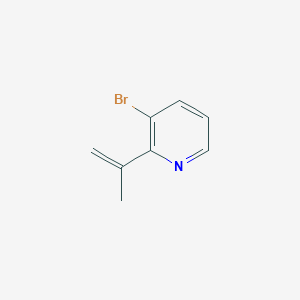
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)

